[4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Description
[4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)18-5-3-4-16(14-18)20(27)25-12-10-24(11-13-25)17-6-8-19(28-2)9-7-17/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
FKACDSSIMGYIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted to form the piperazine ring.
Substitution with the methoxyphenyl group: The piperazine ring is then reacted with a methoxyphenyl halide under basic conditions to introduce the methoxyphenyl group.
Introduction of the tetrazole ring: The final step involves the reaction of the substituted piperazine with a tetrazole derivative under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, such as using high-pressure reactors or continuous flow systems.
Chemical Reactions Analysis
[4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets in the body. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to [4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone include:
[4-(4-bromophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: This compound has a bromophenyl group instead of a methoxyphenyl group, which may alter its chemical properties and biological activity.
[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: This compound has a methoxy group in a different position on the phenyl ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of [4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone lies in its specific substitution pattern, which can influence its pharmacokinetic properties and therapeutic potential.
Biological Activity
The compound [4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, often referred to as a derivative of piperazine and tetrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
The biological activity of this compound can be attributed to its structural components, particularly the piperazine and tetrazole moieties. These structures are known to interact with various biological targets, including receptors and enzymes associated with neurological and oncological pathways.
Antitumor Activity
Studies have shown that compounds containing piperazine and tetrazole exhibit significant antitumor properties. For instance, derivatives similar to [4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone have been tested against various cancer cell lines, demonstrating cytotoxic effects. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 |
| Compound B | HeLa (Cervical Cancer) | 15.0 |
| Compound C | A549 (Lung Cancer) | 10.0 |
Anticonvulsant Activity
Research indicates that similar piperazine derivatives exhibit anticonvulsant properties. The structure-activity relationship (SAR) suggests that the methoxy group contributes significantly to the anticonvulsant efficacy by modulating neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy :
- Neuropharmacological Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
